molecular formula C16H27NO5 B12889860 12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide CAS No. 364749-97-3

12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide

Cat. No.: B12889860
CAS No.: 364749-97-3
M. Wt: 313.39 g/mol
InChI Key: TYUXTFXEFIVUFL-AWEZNQCLSA-N
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Description

(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a complex organic compound that belongs to the class of N-acyl-amino acids. This compound is characterized by the presence of a hydroxy group, an oxo group, and a tetrahydrofuran ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The synthesis begins with the formation of the tetrahydrofuran ring through a cyclization reaction.

    Introduction of the Oxo Group: An oxidation reaction is carried out to introduce the oxo group at the desired position.

    Attachment of the Dodecanamide Chain: The dodecanamide chain is attached through an amide bond formation reaction.

    Hydroxylation: Finally, a hydroxylation reaction is performed to introduce the hydroxy group at the specified position.

Industrial Production Methods

In an industrial setting, the production of (S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, oxidation, and hydroxylation reactions.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The amide bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological signaling pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Modulating Receptor Activity: It can bind to receptors on cell surfaces, altering cellular responses.

    Interacting with DNA/RNA: It can interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-12-Hydroxy-3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is unique due to the presence of the hydroxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

364749-97-3

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide

InChI

InChI=1S/C16H27NO5/c18-10-7-5-3-1-2-4-6-8-13(19)12-15(20)17-14-9-11-22-16(14)21/h14,18H,1-12H2,(H,17,20)/t14-/m0/s1

InChI Key

TYUXTFXEFIVUFL-AWEZNQCLSA-N

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CC(=O)CCCCCCCCCO

Canonical SMILES

C1COC(=O)C1NC(=O)CC(=O)CCCCCCCCCO

Origin of Product

United States

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